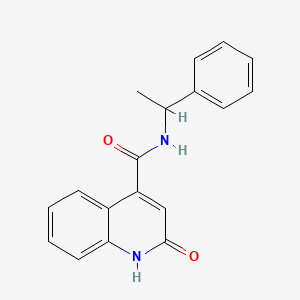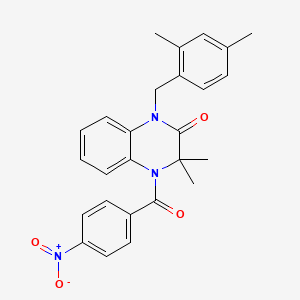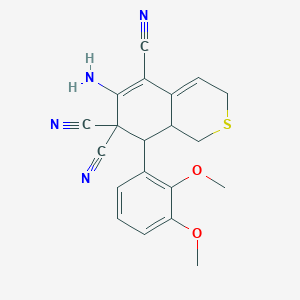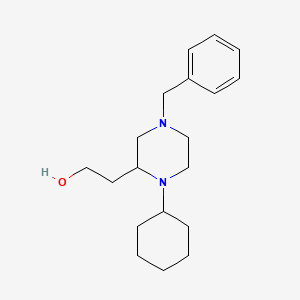
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide, also known as PHEN, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been shown to inhibit the replication of viruses by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to modulate the activity of various other receptors and ion channels, including the AMPA receptor, the GABA receptor, and the voltage-gated sodium channel. 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It has also been found to have low toxicity in vitro and in vivo, making it a relatively safe tool for investigating biological processes. However, one limitation of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide. One area of interest is the development of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide in various diseases, including neurodegenerative diseases, cancer, and infectious diseases. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide, which may lead to the development of new therapeutic strategies.
Métodos De Síntesis
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the use of a palladium-catalyzed coupling reaction between 2-bromo-4-quinolinecarboxylic acid and 1-phenylethylamine, or the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 1-phenylethyl isocyanate.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to modulate the activity of the NMDA receptor, which is involved in learning and memory. This makes 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide a potential tool for investigating the mechanisms underlying these processes.
In cancer research, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This suggests that 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide may have potential as an anticancer agent.
In infectious disease research, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to have antiviral activity against a variety of viruses, including HIV, hepatitis C virus, and influenza A virus. This suggests that 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide may have potential as a therapeutic agent for these diseases.
Propiedades
IUPAC Name |
2-oxo-N-(1-phenylethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(13-7-3-2-4-8-13)19-18(22)15-11-17(21)20-16-10-6-5-9-14(15)16/h2-12H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQMAAYTTNWYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6140509.png)

![2-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6140518.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6140528.png)
![methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B6140531.png)
![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6140551.png)
![2-(2-methoxyethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6140559.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B6140565.png)
![7-(4-fluorobenzyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140578.png)
![N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6140593.png)

